N-(4-bromophenyl)-3-(trifluoromethyl)benzamide

Neuroscience GPCR Screening Selectivity Control

Specifically validated as a negative control for TRH receptor assays (IC50 >50,000 nM) and a BRD4 TR-FRET calibrator (IC50 15.8 µM). Its 4-bromophenyl core enables unique halogen-bonding interactions (Br···π, Br···O) proven in crystallographic studies, making it non-interchangeable with 4-Cl or 4-I analogs—critical for reproducible SAR and crystal engineering. Also serves as a privileged scaffold for Photosystem II herbicide design.

Molecular Formula C14H9BrF3NO
Molecular Weight 344.131
CAS No. 562080-79-9
Cat. No. B2434116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-(trifluoromethyl)benzamide
CAS562080-79-9
Molecular FormulaC14H9BrF3NO
Molecular Weight344.131
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C14H9BrF3NO/c15-11-4-6-12(7-5-11)19-13(20)9-2-1-3-10(8-9)14(16,17)18/h1-8H,(H,19,20)
InChIKeyJDUHFWWSDVISOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide (CAS 562080-79-9): A Core Benzamide Scaffold for Halogen-Bonding and Structural Biology Research


N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide (CAS 562080-79-9) is a synthetic benzamide derivative characterized by a 4-bromophenyl ring and a 3-trifluoromethyl phenyl ring linked by an amide bond [1]. Its molecular formula is C₁₄H₉BrF₃NO, with a molecular weight of approximately 344.13 g/mol [1]. The compound serves as a versatile scaffold for investigating structure-activity relationships (SAR) of halogen-substituted benzamides, with its bromine atom enabling halogen-bonding interactions that are critical in crystal engineering and drug design [2].

Why N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide Cannot Be Substituted with Generic Analogs in Critical Research


In-class substitution of N-(4-bromophenyl)-3-(trifluoromethyl)benzamide (CAS 562080-79-9) with seemingly analogous compounds like the 4-chloro or 4-iodo derivatives is not scientifically valid. Despite their identical molecular cores, the identity of the halogen atom (Br vs. Cl vs. I) dictates the nature and strength of critical intermolecular interactions, such as halogen bonding and π-π stacking, which govern crystal packing, solid-state properties, and even biological target engagement [1]. The bromine atom provides a unique balance of polarizability and steric bulk that is not replicated by chlorine (weaker halogen bond donor) or iodine (different geometry and reactivity) [1]. Consequently, procuring a different halogenated analog for research predicated on this specific compound's established physicochemical profile or interaction pattern would introduce uncontrolled variables, invalidating comparative studies and potentially compromising experimental reproducibility [1].

Quantitative Differentiation of N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide (562080-79-9) Against Closest Analogs


Weak Affinity for TRH Receptor: A Critical Selectivity Control for Neuroscience Assays

N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide demonstrates extremely weak affinity for the mouse thyrotropin-releasing hormone (TRH) receptor, with an IC₅₀ value exceeding 50,000 nM in a radioligand displacement assay [1]. This lack of significant activity is not a drawback but a key differentiator when compared to potent TRH agonists or antagonists that may confound experimental results. The compound's >50 µM IC₅₀ establishes it as a validated negative control for TRH receptor-mediated pathways, ensuring that any observed biological effect in a more complex system is not an artifact of TRH pathway modulation [1].

Neuroscience GPCR Screening Selectivity Control

Low Affinity for BRD4 Bromodomain: A Validated Negative Control for Epigenetics Research

In a TR-FRET assay, N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide exhibited an IC₅₀ of 15,800 nM (15.8 µM) for the recombinant human N-terminal His₆-tagged BRD4 protein [1]. This moderate-to-weak affinity is a quantifiable characteristic that differentiates it from high-affinity BRD4 inhibitors like JQ1 (IC₅₀ in the low nanomolar range). The established IC₅₀ value provides a clear baseline, allowing researchers to use this compound as a reliable negative control in BRD4-related studies or as a weak-binding probe to define the sensitivity threshold of their assays [1].

Epigenetics Bromodomain Inhibition TR-FRET Assay

Photosynthetic Inhibition: Structural Role of the 4-Bromophenyl Group Confirmed by SAR

Structure-activity relationship (SAR) studies on a series of trifluoromethyl aryl amides revealed that compounds containing a 4-bromophenyl group are among the most potent inhibitors of photosynthetic electron transport [1]. The most active amides in this series exhibited IC₅₀ values close to 1 µM in a ferricyanide reduction assay using spinach chloroplasts, and the presence of a 4-bromophenyl moiety was a common structural feature [1]. This finding directly contrasts with analogs lacking this specific halogen substitution pattern, which demonstrated significantly reduced inhibitory activity. This evidence positions N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide as a key structural reference point for developing novel photosystem II inhibitors.

Agrochemical Research Herbicide Discovery Photosystem II Inhibition

Crystal Engineering: Unique Halogen-Bonding Motifs Differentiate Br from Cl and I Analogs

A comprehensive crystallographic analysis of halogen-substituted benzamide series revealed that the nature of the halogen atom (Cl, Br, or I) governs the type and geometry of intermolecular interactions in the solid state [1]. N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide and other brominated analogs engage in specific halogen-bonding interactions, such as Br···π and Br···O contacts, which are distinct in strength and directionality from those formed by chloro- or iodo-substituted analogs [1]. These differences lead to divergent crystal packing motifs and physical properties, making each halogenated derivative a unique entity for solid-state studies.

Crystal Engineering Solid-State Chemistry Halogen Bonding

Best Research and Industrial Application Scenarios for N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide (562080-79-9)


Validated Negative Control for TRH Receptor Assays in Neuroscience

Given its established >50,000 nM IC₅₀ against the TRH receptor [1], N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide is ideally suited as a negative control compound. Researchers can confidently use it to verify assay specificity and confirm that observed effects are not due to inadvertent TRH pathway modulation. This is particularly valuable in high-throughput screening campaigns for novel neuroactive agents where target selectivity is paramount.

Low-Affinity Probe for BRD4 Bromodomain Assay Calibration

With a defined IC₅₀ of 15.8 µM against the BRD4 bromodomain [1], this compound serves as an excellent tool for calibrating TR-FRET and other biochemical assays. It can be used to establish the lower limit of sensitivity or as a reference point to benchmark the potency of novel, high-affinity BRD4 inhibitors. Its moderate affinity also makes it a candidate for use in competitive displacement experiments to map ligand binding sites.

Lead Scaffold for Photosystem II Herbicide Discovery Programs

As established by SAR studies, the 4-bromophenyl motif is a critical structural feature for potent inhibition of photosynthetic electron transport, with analogs showing IC₅₀ values near 1 µM [1]. This positions N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide as a privileged scaffold for the rational design and synthesis of new herbicide candidates targeting Photosystem II. Researchers can use this compound as a starting point for further optimization to improve potency and field stability.

Model Compound for Studying Bromine-Mediated Halogen Bonding in Crystal Engineering

Detailed crystallographic studies have shown that the bromine atom in this compound participates in unique halogen-bonding interactions that are distinct from those of chlorine or iodine analogs [1]. This makes it an essential model system for fundamental research in supramolecular chemistry and crystal engineering. Researchers can use it to experimentally probe the geometric preferences and energetic contributions of Br···π and Br···O contacts in solid-state architectures.

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